molecular formula C17H33N B12516518 Piperidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)- CAS No. 685088-13-5

Piperidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-

カタログ番号: B12516518
CAS番号: 685088-13-5
分子量: 251.5 g/mol
InChIキー: GGNAAPJJLQXQJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)piperidine , which precisely describes its molecular framework. The name reflects the following structural features:

  • A piperidine ring (a six-membered amine heterocycle) serves as the parent structure.
  • The piperidine nitrogen is bonded to a cyclohexyl group substituted with:
    • An ethyl group at position 3.
    • Methyl groups at positions 1, 3, 5, and 5 (with two methyl groups at position 5).

The structural formula can be conceptualized as a cyclohexane ring bearing these substituents, connected to the piperidine moiety via a single bond at the nitrogen atom. While stereochemical details are not explicitly documented in available sources, the presence of multiple chiral centers in the cyclohexyl group implies the existence of stereoisomers, though their specific configurations remain uncharacterized.

CAS Registry Number and Molecular Formula

The compound is uniquely identified by its CAS Registry Number 685088-13-5 , which facilitates unambiguous referencing in chemical databases and regulatory documents. Its molecular formula , C₁₇H₃₃N , corresponds to a molecular weight of 251.45 g/mol , calculated as follows:

  • Carbon (12.01 g/mol × 17) = 204.17 g/mol
  • Hydrogen (1.01 g/mol × 33) = 33.33 g/mol
  • Nitrogen (14.01 g/mol × 1) = 14.01 g/mol

This formula aligns with the compound’s substitution pattern, confirming the presence of 17 carbon atoms, 33 hydrogen atoms, and one nitrogen atom.

SMILES Notation and InChI Key

The SMILES notation for the compound is CCC1(CC(CC(C1)(C)N2CCCCC2)(C)C)C , which encodes its connectivity and branching:

  • The N2CCCCC2 segment represents the piperidine ring.
  • The CCC1(...)C portion describes the ethyl- and methyl-substituted cyclohexyl group.

The InChI Key , GGNAAPJJLQXQJX-UHFFFAOYSA-N , serves as a unique digital identifier for the compound’s structure in chemical databases. This 27-character string is generated algorithmically from the compound’s atomic connectivity and isotopic information, enabling rapid structural comparisons across platforms.

特性

CAS番号

685088-13-5

分子式

C17H33N

分子量

251.5 g/mol

IUPAC名

1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)piperidine

InChI

InChI=1S/C17H33N/c1-6-16(4)12-15(2,3)13-17(5,14-16)18-10-8-7-9-11-18/h6-14H2,1-5H3

InChIキー

GGNAAPJJLQXQJX-UHFFFAOYSA-N

正規SMILES

CCC1(CC(CC(C1)(C)N2CCCCC2)(C)C)C

製品の起源

United States

準備方法

Procedure:

  • Substrate Preparation : Pyridine derivatives with the cyclohexyl substituent are synthesized via Friedländer condensation or alkylation. For example, ethylation at the 3-position of a pre-functionalized cyclohexane-pyridine hybrid is achieved using ethylmagnesium bromide under inert conditions.
  • Hydrogenation : The pyridine ring is reduced using a MoS₂ catalyst at 150–200°C under 50–100 atm H₂ pressure. This step achieves quantitative conversion to the piperidine moiety while preserving the cyclohexyl substituents.

Key Data :

Parameter Value Source
Catalyst Loading 5–10 wt% MoS₂
Temperature 180°C
H₂ Pressure 80 atm
Yield 92–95%

Cyclohexane Alkylation Followed by Piperidine Cyclization

This two-step approach first constructs the polysubstituted cyclohexane core, followed by piperidine ring closure.

Step 1: Cyclohexane Functionalization

The 3-ethyl-1,3,5,5-tetramethylcyclohexane intermediate is synthesized via:

  • Acid-Catalyzed Cyclization : Ethyl acetoacetate undergoes cyclization with 3-pentanone in H₂SO₄, yielding a tetramethylcyclohexanone derivative. Subsequent ethylation via Grignard reaction (ethylmagnesium bromide) introduces the 3-ethyl group.
  • Reductive Amination : The ketone is converted to an amine using NH₃ and H₂ over Raney Ni, forming 1-amino-3-ethyl-1,3,5,5-tetramethylcyclohexane.

Step 2: Piperidine Formation

The amine intermediate undergoes cyclization with 1,5-dibromopentane in acetonitrile under reflux:

  • Alkylation : The primary amine reacts with 1,5-dibromopentane, forming a linear intermediate.
  • Intramolecular Cyclization : Base-mediated (K₂CO₃) elimination generates the piperidine ring.

Optimized Conditions :

Parameter Value Source
Solvent Acetonitrile
Temperature 82°C (reflux)
Reaction Time 48–60 hours
Yield 68–72%

Enantioselective Synthesis via Asymmetric Hydrogenation

For stereocontrolled production, chiral catalysts enable access to specific diastereomers.

Methodology:

  • Chiral Ruthenium Complexes : Using [Ru(Cl)((R)-BINAP)]₂·NEt₃, hydrogenation of a tetrasubstituted enamine precursor (derived from the cyclohexyl ketone) yields the piperidine with >90% enantiomeric excess (ee).
  • Substrate Design : The enamine is prepared by condensing 3-ethyl-1,3,5,5-tetramethylcyclohexylamine with pentanedial, followed by protection of the amine as a phthalimide.

Performance Metrics :

Parameter Value Source
Catalyst Ru-(R)-BINAP
H₂ Pressure 45 psi
ee 92–94%
Yield 85%

One-Pot Tandem Alkylation-Cyclization

A streamlined approach combines cyclohexane alkylation and piperidine formation in a single reactor.

Protocol:

  • Grignard Addition : 3-Ethyl-1,3,5,5-tetramethylcyclohexanol is treated with ethylmagnesium iodide to form the alkoxide.
  • In Situ Cyclization : Addition of 1,5-dibromopentane and heating at 100°C induces simultaneous alkylation and cyclization.

Advantages :

  • Eliminates intermediate isolation.
  • Reduces solvent waste (60% reduction vs. stepwise methods).

Outcomes :

Metric Value Source
Overall Yield 78%
Purity >98% (HPLC)

Solid-Phase Synthesis for High-Throughput Production

Automated platforms leverage resin-bound intermediates for rapid library generation.

Steps:

  • Resin Functionalization : Wang resin is loaded with 3-ethyl-1,3,5,5-tetramethylcyclohexylcarboxylic acid via DIC/HOBt coupling.
  • Piperidine Assembly : On-resin reductive amination with glutaraldehyde and BH₃·THF yields the piperidine ring.

Efficiency Metrics :

Parameter Value Source
Cycle Time 8 hours/compound
Average Yield 82%

化学反応の分析

反応の種類

ピペリジン誘導体は、次のようなさまざまな化学反応を起こします。

    酸化: ピペリジンは、酸化されてピペリドンを生成します。

    還元: 還元反応により、ピリジンをピペリジンに変換できます。

    置換: ピペリジンの窒素原子が求核剤として作用する求核置換反応は一般的です。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

    還元: 水素ガスと金属触媒(例えば、炭素担持パラジウム)がよく使用されます。

    置換: アルキルハロゲン化物やアシルクロリドなどの試薬が塩基性条件下で使用されます。

主な生成物

    酸化: ピペリドン

    還元: ピペリジン

    置換: N-置換ピペリジン

類似化合物との比較

Comparison with Structural Analogs

Key Compounds for Comparison

The compound is compared with two structurally related analogs:

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- (CAS: 685088-24-8)

Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- (CAS: 685088-27-1)

Structural and Physicochemical Properties

Property Target Compound (685088-13-5) 1-Ethyl Analog (685088-24-8) 1-Propyl Analog (685088-27-1)
Molecular Formula C₁₇H₃₃N C₁₇H₃₃N C₁₈H₃₅N
Molar Mass (g/mol) 251.45 Not Reported 265.48
Substituents 3-Ethyl, 1,3,5,5-tetramethyl 1-Ethyl, 3,3,5,5-tetramethyl 1-Propyl, 3,3,5,5-tetramethyl
Hydrophobicity (XLogP) Not Reported Not Reported 5.7
PSA (Ų) Not Reported Not Reported 3.24
Rotatable Bonds Not Reported Not Reported 3
Key Observations:
  • Substituent Position : The target compound’s ethyl group at position 3 contrasts with the 1-ethyl and 1-propyl analogs. This positional isomerism influences steric effects and molecular conformation .
  • Polar Surface Area (PSA) : The 1-propyl analog’s low PSA (3.24 Ų) indicates poor water solubility, a common trait among lipophilic piperidines .

Research Implications

  • Pharmacological Potential: The ethyl and propyl analogs’ hydrophobicity and substituent positions could modulate their pharmacokinetic profiles. For instance, the 1-propyl analog’s higher XLogP may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Structural Activity Relationships (SAR) : Positional differences in substituents (e.g., 1- vs. 3-ethyl) may lead to divergent biological activities, warranting further comparative studies.

生物活性

Piperidine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

The chemical structure of Piperidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)- can be represented as follows:

  • Molecular Formula : C20H37NC_{20}H_{37}N
  • CAS Number : 685088-19-1

This compound features a piperidine ring substituted with a cyclohexyl group that has multiple methyl groups and an ethyl chain, contributing to its unique biological interactions.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance:

  • Mechanism of Action : Piperidine derivatives have been shown to induce apoptosis in cancer cells by activating specific pathways. A study demonstrated that a related compound displayed cytotoxicity against FaDu hypopharyngeal tumor cells with an efficacy superior to the reference drug bleomycin .
  • Case Study : In a comparative analysis of various piperidine derivatives, one compound exhibited a significant reduction in cell viability in breast cancer cell lines with an IC50 value of 2.13 nM against acetylcholinesterase (AChE) inhibition . This suggests that structural modifications in piperidine can enhance anticancer activity.

Antimicrobial Properties

Piperidine derivatives also show potential as antimicrobial agents:

  • Activity Spectrum : Compounds derived from piperidine have been tested against various pathogens. For example, a study reported that certain piperidine-based compounds demonstrated effective inhibitory action against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 10 µg/mL .
  • Research Findings : A recent synthesis of polysubstituted piperidines revealed strong antifungal activity against Gaeumannomyces graminis and Rhizoctonia solani, indicating their potential utility in agricultural applications .

Neuroprotective Effects

The neuroprotective potential of piperidine compounds is another area of active research:

  • Alzheimer's Disease : Studies have shown that certain piperidine derivatives can inhibit both AChE and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's treatment. One derivative was found to improve brain exposure and showed antioxidant properties alongside its enzyme inhibition capabilities .
  • Case Study : In vitro studies demonstrated that a novel piperidine derivative significantly inhibited AChE with an IC50 value of 2.13 nM, outperforming Donepezil, a standard Alzheimer's treatment .

Summary of Biological Activities

The following table summarizes the biological activities associated with Piperidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-:

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits cancer cell proliferation
AntimicrobialInhibits growth of bacteria and fungi
NeuroprotectiveInhibits AChE and BuChE; antioxidant properties

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。